molecular formula C14H10BrN3O2S B2640848 N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-10-3

N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2640848
CAS No.: 851945-10-3
M. Wt: 364.22
InChI Key: IGBBOJCCRTVTOI-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic small molecule based on the thiazolopyrimidine scaffold, a bicyclic heterocyclic system known for its diverse biological potential. This compound is furnished as a high-purity material, characterized by advanced analytical techniques to ensure consistency for research applications. Thiazolopyrimidines are recognized in medicinal chemistry as privileged structures for exploring new therapeutic agents . Derivatives of this ring system have been reported to exhibit a broad spectrum of pharmacological activities in scientific literature, including antimicrobial , anti-inflammatory , and antitumor properties . Some thiazolopyrimidines have also been investigated for their potential as antiviral agents and calcium channel blockers . The presence of the 4-bromophenyl substituent in this compound is a common feature in drug discovery, often used to modulate the molecule's lipophilicity, electronic characteristics, and its interaction with biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and institutional regulations.

Properties

IUPAC Name

N-(4-bromophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-9(15)3-5-10/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBBOJCCRTVTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction using 4-bromobenzoyl chloride.

    Formation of Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis suggests that modifications to the bromophenyl group can enhance anticancer efficacy.

A notable study demonstrated that thiazolo[3,2-a]pyrimidines with specific substitutions exhibited IC50 values in the micromolar range against multiple cancer cell lines, indicating potent activity compared to standard chemotherapeutic agents .

Antimicrobial Properties

N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has also been evaluated for its antimicrobial potential. Research has shown that this compound exhibits activity against various bacterial strains and fungi. In vitro studies revealed synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Methods have been optimized for large-scale production using continuous flow reactors to enhance yield and purity .

Case Studies

Several case studies highlight the applications of this compound:

  • A study by Evren et al. demonstrated the anticancer activity of thiazole-integrated derivatives against human lung adenocarcinoma cells, showcasing IC50 values significantly lower than those of standard treatments .
  • Another investigation focused on the synthesis of thiazolo-pyridine hybrids that displayed superior anti-breast cancer efficacy compared to 5-fluorouracil, emphasizing the importance of structural variations in enhancing biological activity .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the

Biological Activity

Introduction

N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes condensation reactions. A notable method includes the use of α-bromoketones and thiourea in a solvent-free environment at elevated temperatures, yielding high purity and yield rates .

Table 1: Summary of Synthesis Methods

MethodYield (%)Conditions
Biginelli condensation90Solvent-free, 120 °C
Reaction with thioureaHighElevated temperature, no solvent

Biological Activity

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro tests indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antibiotics .

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus31.25Moderate
Escherichia coli15.62High
Pseudomonas aeruginosa62.50Low

Cytotoxicity and Antitumor Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that it exhibits antiproliferative activity against several cancer types, including breast and liver cancer cells. The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with cell growth and division .

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)Type of Cancer
MCF-7 (Breast)25Breast Cancer
HepG2 (Liver)18Liver Cancer
HeLa (Cervical)30Cervical Cancer

Case Studies

  • Antimicrobial Evaluation : A study conducted on various thiazolo derivatives showed that this compound exhibited superior antimicrobial properties compared to other derivatives in the same class. The study highlighted its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment : In another research effort, the compound was tested against multiple cancer cell lines, demonstrating significant cytotoxic effects. The findings suggested that structural modifications could enhance its activity further, making it a candidate for drug development in oncology .

This compound is a promising compound with notable biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazolo[3,2-a]pyrimidine Core

Key Compounds
Compound Name Substituents Key Structural Features Biological/Physical Data
N-(4-bromophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide () Lacks 3-methyl group Reduced steric hindrance; planar thiazolo-pyrimidine ring Not explicitly reported, but absence of methyl may alter pharmacokinetics
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Ethyl ester at C6; 7-methyl instead of 3-methyl Racemic mixture; forms 1D homochiral assemblies via Br···π interactions Potential anti-tumor activity; chiral discrimination studied for separation
N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide () Furylmethyl group on amide nitrogen Increased hydrophilicity; heteroaromatic substituent β1i/β5i inhibition: 31%/32% (vs. bromophenyl’s unknown activity)
N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide () Phenethyl group with methoxy substituent Enhanced flexibility; methoxy enhances electron density Commercial availability suggests utility in drug discovery pipelines
Structural Insights
  • Role of 3-Methyl Group : The 3-methyl group in the target compound introduces steric effects that may influence ring puckering. highlights that similar methyl-substituted thiazolo-pyrimidines adopt a flattened boat conformation, deviating by 0.224 Å from planarity, which could affect binding to biological targets .
  • Bromophenyl vs. Methoxyphenyl : Bromine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects (). This difference impacts intermolecular interactions; bromine participates in n-π interactions (), while methoxy engages in hydrogen bonding ().

Crystallographic and Supramolecular Properties

  • Crystal Packing : The target compound’s bromine facilitates supramolecular assembly via Br···π interactions, as seen in and . In contrast, methoxy-substituted analogs rely on C–H···O hydrogen bonds () or π-π stacking ().
  • Chiral Separation : Racemic ethyl ester analogs () form homochiral chains, suggesting that bromine’s stereoelectronic properties aid chiral discrimination—a critical factor in drug development .

Q & A

Q. Table 1: Synthetic Conditions for Thiazolopyrimidine Derivatives

StepReagents/ConditionsYieldReference
CyclocondensationChloroacetic acid, 4-bromophenyl aldehyde, NaOAc, reflux (8–10 h)78%
RecrystallizationEthyl acetate/ethanol (3:2), slow evaporation>95%

Q. Table 2: Key Crystallographic Parameters

ParameterValue/DescriptionReference
Space groupP1 (triclinic)
Dihedral angle80.94° (thiazolopyrimidine vs. benzene ring)
Halogen-π interactionBr···C distance: 3.4–3.6 Å

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